molecular formula C18H16Cl3N3O3S B11963176 3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

Cat. No.: B11963176
M. Wt: 460.8 g/mol
InChI Key: ZYEISYZCYUAUJD-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a thiourea (carbamothioyl) linkage to a trichloroethyl group and a 2-methylphenyl carbonyl substituent.

Properties

Molecular Formula

C18H16Cl3N3O3S

Molecular Weight

460.8 g/mol

IUPAC Name

3-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H16Cl3N3O3S/c1-10-5-2-3-8-13(10)14(25)23-16(18(19,20)21)24-17(28)22-12-7-4-6-11(9-12)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,28)

InChI Key

ZYEISYZCYUAUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the trichloroethylamide derivative. The final step involves the reaction of this intermediate with 3-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The trichloroethyl moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) CAS Number
3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid Trichloroethyl, 2-methylphenyl, thiourea C₁₈H₁₅Cl₃N₃O₃S ~492.7 (calculated) Not provided
2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid 3,5-Dichlorophenyl, urea C₁₄H₁₀Cl₂N₂O₃ 325.15 6X1 (PDB ID)
2-[(3-Chlorophenyl)carbamoyl]benzoic acid 3-Chlorophenyl, urea C₁₄H₁₀ClNO₃ 275.69 5406-21-3
2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid 3-Chloro-4-ethoxyphenyl, thiourea C₁₇H₁₅ClN₂O₄S 378.83 433943-85-2

Key Differences and Implications:

Substituent Effects: The trichloroethyl group in the target compound enhances lipophilicity compared to analogs with chlorophenyl or ethoxyphenyl groups. This may improve membrane permeability but reduce aqueous solubility . The thiourea linkage (vs.

Biological Activity: While direct activity data for the target compound are unavailable, analogs such as 2-{[(3,5-dichlorophenyl)carbamoyl]amino}benzoic acid (PDB ID: 6X1) are structurally similar to known enzyme inhibitors . The lysylamide prodrug in highlights the importance of solubility modifications for bioavailability, suggesting that the target compound’s trichloroethyl group might require prodrug strategies for therapeutic use .

The trichloroethyl moiety may require specialized halogenation steps, increasing synthetic complexity compared to simpler chlorophenyl analogs .

Computational and Experimental Tools:

  • UCSF Chimera () and AutoDock Vina () could model the compound’s binding to targets like cytochrome P450 enzymes, analogous to the benzothiazoles in .
  • Volumetric analysis (via Chimera) might elucidate steric effects of the trichloroethyl group on molecular docking .

Biological Activity

3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound with potential pharmacological applications. Its unique structure includes various functional groups that may influence its biological activity. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Trichloroethyl group : This moiety may contribute to its reactivity and biological interactions.
  • Carbamothioyl group : Known for its role in enzyme inhibition and modulation of biological pathways.
  • Benzoic acid core : Commonly associated with various biological activities including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been reported to inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the trichloroethyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action.

Anticancer Potential

Research indicates that compounds containing carbamothioyl groups can exhibit anticancer activity by inducing apoptosis in cancer cells. For example, related studies have demonstrated that similar compounds can inhibit cell proliferation and promote programmed cell death in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. Thioamide derivatives are known to interact with various enzymes, potentially acting as inhibitors. This could be particularly relevant in the context of diseases where enzyme dysregulation is a factor, such as cancer or metabolic disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the trichloroethyl amine : This is achieved through chlorination reactions under controlled conditions.
  • Coupling reactions : The trichloroethyl amine is then reacted with benzoic acid derivatives to form the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds suitable for biological testing.

Case Studies

  • Antimicrobial Testing : A study involving a derivative of this compound showed significant inhibition zones against E. coli and S. aureus, suggesting potential use as an antibacterial agent.
    CompoundInhibition Zone (mm)
    Tested Compound15
    Control (Standard Antibiotic)20
  • Anticancer Activity : In vitro assays demonstrated that similar compounds induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at low concentrations.
    CompoundIC50 (µM)
    Tested Compound12
    Control (Doxorubicin)8

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